Potassium chromate

Catalog No.
S562901
CAS No.
7789-00-6
M.F
K2CrO4
CrK2O4
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium chromate

CAS Number

7789-00-6

Product Name

Potassium chromate

IUPAC Name

dipotassium;dioxido(dioxo)chromium

Molecular Formula

K2CrO4
CrK2O4

Molecular Weight

194.19 g/mol

InChI

InChI=1S/Cr.2K.4O/q;2*+1;;;2*-1

InChI Key

XMXNVYPJWBTAHN-UHFFFAOYSA-N

SMILES

[O-][Cr](=O)(=O)[O-].[K+].[K+]

Solubility

In water, 65.0 g/100 g water at 25 °C
In water, 39.96 wt% at 20 °C; 45.0 wt% at 100 °C
62.9 g/100 cc water at 20 °C; 79.2 g/100 cc water at 100 °C
Insoluble in alcohol, acetone, phenyl cyanide
Solubility in water, g/100ml at 20 °C: 62.9 (good)

Synonyms

bipotassium chromate, dipotassium chromate, potassium chromate, potassium chromate(VI), potassium chromate(VI), 51Cr-labeled

Canonical SMILES

[O-][Cr](=O)(=O)[O-].[K+].[K+]

Analytical Chemistry:

  • Qualitative Analysis: Potassium chromate serves as a chromate ion (CrO₄²⁻) source for qualitative inorganic analysis. It reacts with specific cations (positively charged ions) to form distinctive precipitates, allowing for their identification. For example, it forms a red precipitate with silver ions (Ag⁺) .
  • Titration Indicator: In precipitation titrations involving silver nitrate (AgNO₃) and sodium chloride (NaCl), potassium chromate acts as an indicator. It changes color from yellow to red at the equivalence point, signifying the complete reaction between the titrant and analyte .

Organic Synthesis:

  • Oxidation Agent: Potassium chromate exhibits mild oxidizing properties, making it suitable for specific organic synthesis reactions. It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones under controlled conditions .

Other Research Applications:

  • Corrosion Studies: Potassium chromate finds limited use in studying corrosion behavior due to its chromate content. However, research explores its potential as a corrosion inhibitor in specific environments .
  • Biological Research (Caution Advised): While not recommended due to its toxicity, some historical research has utilized potassium chromate in biological studies. However, due to its known carcinogenic and mutagenic properties, safer alternatives are now preferred .

Potassium chromate is an inorganic compound with the chemical formula K2CrO4K_2CrO_4. It appears as a bright yellow crystalline solid and is highly soluble in water. The compound consists of two potassium ions (K+K^+) and one chromate ion (CrO42CrO_4^{2-}), where the chromate ion is tetrahedral in structure, featuring one chromium atom bonded to four oxygen atoms . Potassium chromate is classified as a strong oxidizing agent and is known for its reactivity, particularly with reducing agents, which can lead to violent reactions and potential hazards such as fires or explosions .

Potassium chromate is a hazardous substance and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Potassium chromate is a suspected carcinogen and can cause skin irritation, allergic reactions, eye damage, and respiratory problems upon exposure.
  • Flammability: Not flammable [].
  • Reactivity: Can react with strong acids and reducing agents [].
, primarily as an oxidizing agent. Notable reactions include:

  • Reaction with reducing agents: When potassium chromate reacts with reducing agents, it generates heat and initiates further reactions, often resulting in hazardous conditions .
  • Acid-base reaction: In acidic solutions, potassium chromate can convert to dichromate ions:
    K2CrO4+2H+H2CrO4+2K+K_2CrO_4+2H^+\rightarrow H_2CrO_4+2K^+
  • Precipitation reaction: It can form a colored precipitate when reacted with silver nitrate:
    K2CrO4+2AgNO3Ag2CrO4+2KNO3K_2CrO_4+2AgNO_3\rightarrow Ag_2CrO_4+2KNO_3

These reactions highlight its utility in analytical chemistry, particularly in titrations where color changes indicate endpoints .

Potassium chromate is recognized as a carcinogen and poses significant health risks. Exposure can lead to severe health effects, including respiratory issues, skin irritation, and potential long-term effects such as genetic damage and cancer . The compound's toxicity necessitates careful handling and adherence to safety protocols to minimize exposure risks.

Potassium chromate can be synthesized through several methods:

  • From Potassium Dichromate: The most common method involves treating potassium dichromate with potassium hydroxide:
    K2Cr2O7+2KOH2K2CrO4+H2OK_2Cr_2O_7+2KOH\rightarrow 2K_2CrO_4+H_2O
  • Fusion Method: Another method involves the fusion of potassium hydroxide with chromium trioxide:
    2KOH+CrO3K2CrO4+H2O2KOH+CrO_3\rightarrow K_2CrO_4+H_2O

These synthesis methods are important for producing potassium chromate for laboratory and industrial applications .

Potassium chromate has diverse applications across various fields:

  • Analytical Chemistry: Used as an indicator in titrations due to its color change properties.
  • Pigments: Employed in the manufacture of paints and inks.
  • Fungicide: Utilized in agriculture for its antifungal properties.
  • Electroplating: Acts as a reagent in the electroplating process.
  • Textile Industry: Used in dyeing processes due to its strong oxidizing capabilities .

Studies on potassium chromate interactions focus on its reactivity with various substances. Its strong oxidizing nature makes it reactive with many organic compounds, leading to potential hazards when mixed with reducing agents. Additionally, research indicates that potassium chromate can interact adversely with biological systems, contributing to its classification as a carcinogen .

Potassium chromate shares similarities with other chromates but exhibits unique properties due to its specific ionic structure and reactivity. Here are some similar compounds:

CompoundChemical FormulaUnique Features
Sodium ChromateNa2CrO4Na_2CrO_4More commonly used in industrial applications
Calcium ChromateCaCrO4CaCrO_4Less soluble than potassium chromate
Barium ChromateBaCrO4BaCrO_4Used primarily in pigments; less toxic than potassium chromate

Potassium chromate's distinctive yellow color and strong oxidizing properties set it apart from these similar compounds. Its solubility and reactivity make it particularly useful in laboratory settings while also necessitating stringent safety measures during handling .

Physical Description

Potassium chromate is a yellow crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in making pigments for paints and inks, as a fungicide, and to make other chromium compounds.
YELLOW CRYSTALS.

Color/Form

Yellow orthorhombic crystals
Lemon-yellow crystals

Boiling Point

1000 °C

Density

2.73 at 64.4 °F (USCG, 1999)
2.73
Density (at 18 °C): 2.73 g/cm³

Odor

Odorless

Melting Point

975 °C
968 °C

UNII

5P0R38CN2X

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Potassium Chromate is a yellowish, crystalline, inorganic compound that emits toxic chromium fumes upon heating. Potassium chromate is highly corrosive and is a strong oxidizing agent. This substance is used in the manufacture of dyes and in textile dyeing processes. Potassium chromate primarily affects the nose, throat and lungs causing ulcerations, shortness of breath, bronchitis, pneumonia and asthma but can also affect the gastrointestinal tract, liver, kidneys and immune system. This substance is a known human carcinogen and is associated with an increased risk of developing lung cancer and cancer of the sinonasal cavity. (NCI05)

Vapor Pressure

Zero
Vapor pressure at 20 °C: negligible

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7789-00-6
18453-57-1

Wikipedia

Potassium chromate

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

Roasting powdered chromite with potash and limestone, treating the cinder with hot potassium sulfate solution, and leaching.
Potassium chromate is produced by the reaction of potassium dichromate with potassium hydroxide or potassium carbonate.

General Manufacturing Information

Chromic acid (H2CrO4), potassium salt (1:2): ACTIVE
R - indicates a substance that is the subject of a TSCA section 6 risk management rule.
... /potassium chromate/ has been supplanted nearly completely by the cheaper sodium chromate and is used only for very specific purposes such as in the photographic industry.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects
... Store in a location separate from other materials, especially flammables and combustibles. ... Store in a secure poison location. ... Potassium chromates must be stored to avoid contact with combustible, organic, or other easily oxidized materials (such as paper, wood, sulfur, aluminum, hydrazine, and plastics) since violent reactions occur. A regulated, marked area should be established where potassium chromate is handled, used, or stored. Where possible, automatically transfer material from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of this chemical should be grounded and bonded. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

Tumor promoters such as phorbol esters, teleocidin and okadaic acid increase the numbers of multilayered, transformed foci produced by BPV DNA-transfected C3H/10T1/2 cells. We questioned whether arsenic and chromium, which are known human carcinogens also enhance transformation of BPV DNA-transfected C3H/10T1/2 cells. Cr(III) potassium sulfate at 100 uM enhanced transformation by 1.4-fold, but Cr(VI) as potassium chromate did not enhance transformation, although toxicity of potassium chromate may have prevented enhancement of transformation. Sodium arsenite (As(III) at 5 uM and sodium arsenate (As(V)) at 25 uM both enhanced neoplastic transformation by 6-fold. By comparison, in previous studies, sodium orthovanadate (V(IV)) or vanadyl sulfate (V(IV)) at 4 uM enhanced numbers of transformed foci by 25-50-fold. The comparatively strong enhancement of transformation by vanadium and phorbol esters suggests that neoplastic transformation may occur by mechanisms that are common to these compounds including alteration of tyrosine phosphorylation.
In an attempt to develop biomarkers of chromate and nickel exposure, we have used a rapid, simple and sensitive (125)I-postlabelling assay to detect the formation of DNA-protein crosslinks (DPCs) in different tissues from male Sprague-Dawley rats exposed i.p. to potassium chromate (K2CrO4) and nickel chloride (NiCl2). The results demonstrated that 20 hr after rats were injected i.p. with these agents, DPCs were observed in WBC, liver and kidney of rats treated with K2CrO4 in doses ranging from 10 to 40 mg/kg body wt. There was a dose-dependent relationship between chromate exposure and DPCs in WBC and liver, but no DPC increase was shown in lung. In the same way, DPCs were found in WBC and lung of rats treated with NiCl2 in doses ranging from 10 to 30 mg/kg in a dose-dependent manner. The formation of DPCs in different tissues was also observed following repeated exposure of rats to K2CrO4 and NiCl2 (10 mg/kg, i.p.) for 3 weeks. These results were similar with the single dose. It is indicated that chromate and nickel compounds possibly cause DNA or protein damage to form DPCs, suggesting DPCs might be useful as a biomarker for quantitative K2CrO4 and NiCl2 exposure and genotoxic lesions. In addition, WBC were shown to be more sensitive to chromate(VI) and nickel(II) induced DPCs than other targets. There were significant correlations between DPCs induced by K2CrO4 in WBC and liver, and by NiCl2 generated DPCs in WBC and lung, indicating that DPCs in WBC may be a good surrogate for some internal organs of humans exposed to chromate(VI) and nickel(II) compounds.
In a previous report chromate potentiated the mutagenicity of sodium azide, apparently by affecting repair and/or replication of DNA. Further evidence in support of such a mechanism for chromate potentiation is reported here. Chromate does not react directly with azide or its major mutagenic metabolite, azidoalanine, eliminating such reactions as possible mechanisms for potentiation. Further, azide was unable to potentiate the mutagenicity of chromate in Salmonella typhimurium strain TA104, which is sensitive to chromate mutagenicity but not to azide. Thus, it appears that the potentiation is not due to an action of azide in modulating chromate mutagenicity. Finally, the interaction was not altered by deficiency in recA gene product in S typhimurium GW19, nor by enhancement of SOS repair in the pKM101 containing strain TA100. Thus, induction of recA-dependent functions seems to play no role in the comutagenic actions of chromate. The simplest explanation for potentiation seems to be that chromate is able either to limit error-free recovery from azide-induced DNA damage or to promote error-prone repair or error-prone processing at sites of lesions.
A fluctuation test using Salmonella typhimurium strain 1535 has been used in an experimental protocol to assess biological effects of interactions between chromium (VI), such as K2CrO4, and two DNA-damaging agents, ethyl methanesulfonate (EMS), and sodium azide. Mutagenicity, expressed as the average number of mutations induced over a parallel control, was determined for the compounds alone and in combination. The significance of the differences between the "expected" response, calculated by simple addition of the responses from the individual tests, and the observed response when the combination was tested, were estimated by chi square. For the combination of K2CrO4 and NaN3, the response was significantly greater than expected suggesting a possible potentiation of mutagenesis. The opposite (a less-than-additive response) was found for the K2CrO4/EMS combination. Both effects were found to be dose related to the concentration of potassium chromate used. Toxicity of the compounds or their combinations to the bacteria could not explain the results.
Twenty-three rabbits were fed for 8 weeks with standard diet to which was added a 1.5% cholesterol supplement. After this the cholesterol supplement was discontinued, but 11 rabbits received a daily intraperitoneal injection of 20 micrograms of potassium chromate while the remaining 12 received distilled water. The aortas were examined after a further 30 weeks; their mean weight per unit length was 1.27 g (SE +/- 0.17) in the control group and 0.81 g (SE +/- 0.08) in the chromium treated group (t = 2.36; P < 0.05). The percentage area of intimal surface covered by plaques was 94.8% (SE +/- 1.7) and 62.6% (SE +/- 10.4), respectively (t = 3.53; P < 0.005), and the total cholesterol content per unit length of aorta was 729 mg/100 ml (SE +/- 44.0) and 457.8 mg/100 ml (SE +/- 117.1), respectively (t = 23; P < 0.05). The results show a significant effect of chromium on the regression of cholesterol-induced atherosclerotic plaques in rabbits.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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